molecular formula C20H25NO2S B2525437 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide CAS No. 1396887-86-7

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide

Cat. No.: B2525437
CAS No.: 1396887-86-7
M. Wt: 343.49
InChI Key: AZWBAYOSCMZUFF-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with two phenyl groups at the 3-position and a hydroxy-methyl-methylthio-propyl side chain.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-20(23,15-24-2)14-21-19(22)13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,23H,13-15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWBAYOSCMZUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3,3-diphenylpropanoic acid with 2-amino-2-methyl-3-(methylthio)propanol under specific conditions to form the desired amide. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. The industrial synthesis would also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Esters or ethers, depending on the reagents used.

Scientific Research Applications

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of 3,3-diphenylpropanamide and 2-hydroxy-2-methyl-3-(methylthio)propyl groups. Below is a comparative analysis with structurally related analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point/Physical State Synthesis Yield Key References
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide 3,3-diphenyl, 2-hydroxy-2-methyl-3-(methylthio)propyl ~343.5* Not reported Not reported (theoretical comparison)
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)...)propyl)-3-phenylpropanamide (Compound 2) 3-phenyl, dichlorophenyl, pyrazolyl Not reported Crystalline solid 60%
(S)-N-(3-((1-(3,4-dichlorophenyl)...)propyl)-3-(4-fluorophenyl)...propanamide (Compound 5) 4-fluorophenyl, dichlorophenyl Not reported White solid (126–127°C) 60%
N-(benzothiazole-2-yl)-3,3-diphenylpropanamide 3,3-diphenyl, benzothiazole Not reported Not reported Not reported
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide Thiophene, hydroxy 193.24 (C₈H₁₁NO₂S) Not reported Not reported

*Calculated based on molecular formula C₂₀H₂₅NO₂S.

Key Observations:

Hydroxy and methylthio groups in the target compound introduce polarity and metabolic stability compared to analogs like Compound 5, which lacks a thioether but includes fluorophenyl groups for electronic modulation . Heterocyclic moieties (e.g., pyrazolyl in Compound 2 , benzothiazole in ) often improve binding affinity in receptor-targeted molecules.

The presence of methylthio and hydroxy groups may necessitate protective-group strategies to avoid side reactions.

Biological Relevance :

  • Diphenylpropanamides (e.g., benzothiazole-linked variants ) are explored for kinase inhibition or antimicrobial activity. The hydroxy group in the target compound may confer antioxidant or metal-chelating properties, as seen in thiophene-hydroxyl analogs .

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide, often referred to as a derivative of diphenylpropanamide, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a hydroxyl group, a methylthio group, and a diphenylpropanamide moiety, which may contribute to its biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H23NO2SC_{18}H_{23}NO_2S. The compound features a complex structure that includes:

  • Hydroxyl Group : Contributes to hydrogen bonding and solubility in polar solvents.
  • Methylthio Group : May enhance lipophilicity and influence metabolic pathways.
  • Diphenylpropanamide Backbone : Known for its role in various biological activities.

Pharmacological Properties

  • Analgesic Activity : Preliminary studies suggest that compounds with similar structures exhibit analgesic properties. For instance, derivatives of diphenylpropanamide have been shown to modulate pain pathways effectively, potentially through interactions with opioid receptors or modulation of inflammatory mediators.
  • Neuropharmacological Effects : Research indicates that compounds with peptide-like structures can influence neurodegenerative conditions such as Alzheimer's disease. The biological activity of this compound may extend to neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Antioxidant Properties : The presence of the hydroxyl group may confer antioxidant capabilities, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases characterized by oxidative damage.

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of related compounds:

  • A study highlighted the significant analgesic effects of similar compounds in postoperative pain management, where they demonstrated reduced pain intensity compared to placebo groups .
  • Another investigation into peptide mimetics indicated that structural modifications could enhance stability and efficacy in biological systems, suggesting that this compound might benefit from similar approaches .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
4-Hydroxy 2-methyl-N-(5-methyl-2-thiazolyl)Analgesic
Peptide Mimetic AnalogNeuroprotective
Diphenylpropanamide DerivativeAntioxidantGeneral Literature Review

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